![molecular formula C10H9Cl2NO B14200446 Phenol, 2,4-dichloro-6-[(cyclopropylimino)methyl]- CAS No. 853727-12-5](/img/structure/B14200446.png)
Phenol, 2,4-dichloro-6-[(cyclopropylimino)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,4-dichloro-6-[(cyclopropylimino)methyl]- is a chemical compound with the molecular formula C10H9Cl2NO It is a derivative of phenol, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 6 is replaced by a [(cyclopropylimino)methyl] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,4-dichloro-6-[(cyclopropylimino)methyl]- typically involves the following steps:
Chlorination of Phenol: Phenol is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 2,4-dichlorophenol.
Formation of Cyclopropylamine: Cyclopropylamine is synthesized by the reaction of cyclopropyl bromide with ammonia.
Condensation Reaction: 2,4-dichlorophenol is then reacted with cyclopropylamine in the presence of a suitable condensing agent such as formaldehyde to form Phenol, 2,4-dichloro-6-[(cyclopropylimino)methyl]-.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,4-dichloro-6-[(cyclopropylimino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as hydroxide ions or amines replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
Phenol, 2,4-dichloro-6-[(cyclopropylimino)methyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Phenol, 2,4-dichloro-6-[(cyclopropylimino)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cell membrane receptors, altering signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2,4-dichloro-: A simpler derivative with only chlorine substitutions.
Phenol, 2,6-dichloro-: Another derivative with chlorine substitutions at different positions.
Phenol, 2,4-dichloro-6-nitro-: A derivative with a nitro group at position 6 instead of the [(cyclopropylimino)methyl] group.
Uniqueness
Phenol, 2,4-dichloro-6-[(cyclopropylimino)methyl]- is unique due to the presence of the [(cyclopropylimino)methyl] group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
853727-12-5 |
|---|---|
Formule moléculaire |
C10H9Cl2NO |
Poids moléculaire |
230.09 g/mol |
Nom IUPAC |
2,4-dichloro-6-(cyclopropyliminomethyl)phenol |
InChI |
InChI=1S/C10H9Cl2NO/c11-7-3-6(5-13-8-1-2-8)10(14)9(12)4-7/h3-5,8,14H,1-2H2 |
Clé InChI |
OPBQUDMOLNAFGH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N=CC2=C(C(=CC(=C2)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


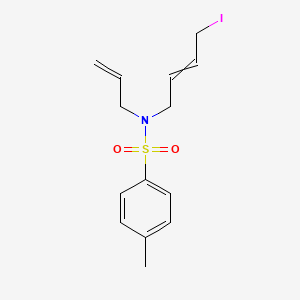
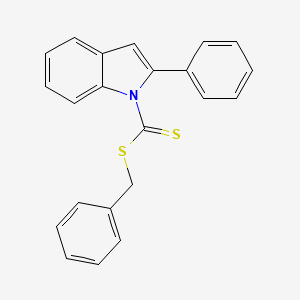
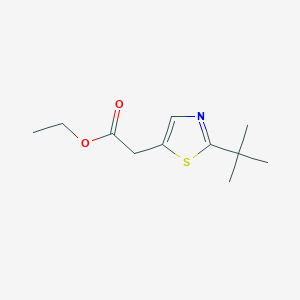
![2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14200386.png)
![9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]-](/img/structure/B14200387.png)
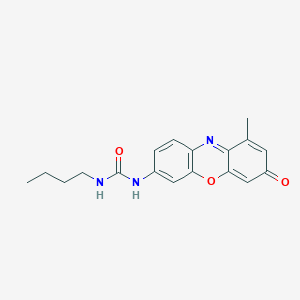
![[(5'-Methyl[2,2'-bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide](/img/structure/B14200410.png)

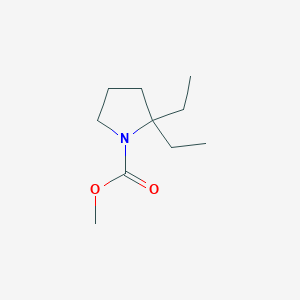
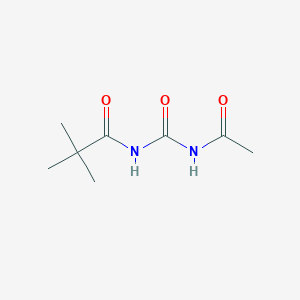
![Acetic acid;[4-(1,3,4,6,7-pentahydroxydibenzofuran-2-yl)phenyl] acetate](/img/structure/B14200430.png)
![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14200431.png)

amino}methyl)phenol](/img/structure/B14200441.png)
